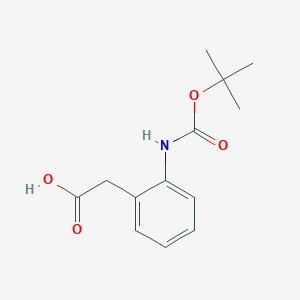

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-7-5-4-6-9(10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURUSGMMMFSWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591494 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135807-51-1 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a key building block in the development of various pharmaceutical compounds. This guide offers detailed experimental protocols, a summary of physicochemical properties, and a workflow for its preparation, intended to support researchers in medicinal chemistry and organic synthesis.

Introduction

This compound, also known as N-Boc-2-aminophenylacetic acid, is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for drug discovery.[1] The presence of the tert-Butoxycarbonyl (Boc) protecting group on the aniline nitrogen allows for selective reactions at other positions of the molecule, making it a crucial component in the synthesis of peptides and other bioactive compounds.[1] Its structural framework is found in various pharmacologically active agents.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 135807-51-1 | [2] |

| Molecular Formula | C₁₃H₁₇NO₄ | [2] |

| Molecular Weight | 251.28 g/mol | [2] |

| Appearance | Light yellow to yellow solid (predicted) | [2] |

| Boiling Point | 355.6 ± 25.0 °C (predicted) | [2] |

| Density | 1.220 ± 0.06 g/cm³ (predicted) | [2] |

| pKa | 4.19 ± 0.10 (predicted) | [2] |

Synthesis Methodology

The primary synthetic route to this compound involves the protection of the amino group of 2-aminophenylacetic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Experimental Protocol

This protocol outlines a standard procedure for the N-Boc protection of 2-aminophenylacetic acid.

Materials:

-

2-Aminophenylacetic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolution: Dissolve 2-aminophenylacetic acid in a mixture of dioxane (or THF) and water.

-

Basification: Add a suitable base, such as sodium hydroxide or sodium bicarbonate, to the solution to deprotonate the amino group, facilitating the nucleophilic attack on the Boc anhydride.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate in the same organic solvent to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Add water to the residue and wash with a non-polar solvent like hexane to remove any unreacted Boc anhydride.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl.

-

The product will precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure this compound.

-

Dry the purified product under vacuum.

-

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The expected data is summarized below.

Characterization Data Summary

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, and the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, the methylene carbon, and the methyl carbons of the Boc group. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (carbamate), C=O stretching (carboxylic acid and carbamate), C-O stretching, and aromatic C-H and C=C stretching. |

| Mass Spec. | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound (251.28 g/mol ). |

Logical Relationship of Synthesis and Characterization

The successful synthesis of the target compound is critically dependent on a logical workflow that integrates the reaction process with rigorous characterization at each key stage.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocol and expected characterization data serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and other applications. Adherence to the described methodologies will facilitate the efficient and reliable preparation of this important synthetic intermediate.

References

An In-depth Technical Guide to 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a key intermediate in organic synthesis. The document details its discovery and history, physicochemical properties, and a detailed experimental protocol for its preparation. The synthesis is presented with a corresponding workflow diagram generated using Graphviz (DOT language) for enhanced clarity. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.

Introduction

This compound, also known as N-Boc-2-aminophenylacetic acid, is a synthetic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The Boc group provides a stable yet readily cleavable protecting group, allowing for selective reactions at other sites of the molecule. This guide will delve into the known information about this compound, from its likely origins as a synthetic intermediate to its practical synthesis and characterization.

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence in the chemical literature is more of an evolutionary consequence of the widespread adoption of the tert-butoxycarbonyl (Boc) protecting group in organic synthesis, a strategy that became prominent in the mid-20th century.

The parent compound, 2-aminophenylacetic acid, is a known substance. The synthesis of the title compound is a straightforward N-protection reaction, a common and well-established procedure in organic chemistry. Therefore, its first synthesis was likely performed as a routine step in a larger synthetic sequence and may not have been considered novel enough to warrant a dedicated publication. Chemical supplier catalogs and patents related to compounds requiring a protected 2-aminophenylacetic acid moiety are the most likely places to find early mentions of this compound. Its history is thus intrinsically linked to the history of Boc-protection in peptide synthesis and medicinal chemistry. Today, it is recognized as a commercially available and widely used synthetic intermediate.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data is primarily sourced from comprehensive chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₄ | PubChem |

| Molecular Weight | 251.28 g/mol | PubChem |

| CAS Number | 142355-61-7 | Vendor Information |

| Appearance | White to off-white powder | Typical |

| Melting Point | Not consistently reported | - |

| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. | General Knowledge |

Note: Some databases provide data for "2-(((tert-butoxy)carbonyl)amino)phenylacetic acid" without specifying the isomer. The data presented here is for the 2-amino isomer where available.

Experimental Protocols

The most common and direct method for the synthesis of this compound is the N-protection of 2-aminophenylacetic acid using di-tert-butyl dicarbonate (Boc₂O).

Synthesis of this compound

Principle: This reaction involves the nucleophilic attack of the amino group of 2-aminophenylacetic acid on one of the carbonyl carbons of di-tert-butyl dicarbonate. A base is used to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the resulting acidic byproducts.

Materials:

-

2-Aminophenylacetic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Tetrahydrofuran (THF) or a similar aprotic solvent

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle (optional)

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-aminophenylacetic acid (1 equivalent) in a mixture of THF and water.

-

Basification: Add sodium bicarbonate (2-3 equivalents) to the solution and stir until it dissolves.

-

Addition of Boc₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise or as a solution in THF.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Add water to the remaining aqueous solution and wash with a nonpolar organic solvent like hexane to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1M HCl). This will precipitate the product.

-

Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

-

Isolation and Purification:

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

-

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a fundamentally important synthetic intermediate whose utility lies in the strategic use of the Boc protecting group. While its discovery is not marked by a specific historical event, its application is widespread in modern organic synthesis, particularly in the development of novel pharmaceutical agents. This guide provides researchers and drug development professionals with a concise yet comprehensive resource, detailing its properties and a reliable protocol for its synthesis, thereby facilitating its use in further research and development endeavors.

References

Spectroscopic and Synthetic Guide to Boc-Protected 2-Aminophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for Boc-protected 2-aminophenylacetic acid (2-(tert-butoxycarbonylamino)phenylacetic acid), a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Due to the limited availability of experimentally verified spectra for this specific compound in public databases, this guide presents a combination of predicted data based on analogous structures and established spectroscopic principles, alongside a robust synthetic methodology.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Boc-protected 2-aminophenylacetic acid. This data is intended to serve as a reference for researchers in the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5-11.0 | br s | 1H | COOH |

| ~8.0-8.2 | d | 1H | Ar-H (ortho to CH₂COOH) |

| ~7.1-7.4 | m | 3H | Ar-H |

| ~6.8-7.0 | s | 1H | NH |

| 3.65 | s | 2H | CH₂ |

| 1.52 | s | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~176.5 | COOH |

| ~152.8 | C=O (Boc) |

| ~137.0 | Ar-C (quaternary) |

| ~131.0 | Ar-CH |

| ~128.5 | Ar-CH |

| ~125.0 | Ar-CH |

| ~123.0 | Ar-C (quaternary) |

| ~118.0 | Ar-CH |

| ~81.0 | C(CH₃)₃ |

| ~40.0 | CH₂ |

| ~28.3 | C(CH₃)₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid) |

| ~3350 | Medium | N-H stretch (amide) |

| ~2980, 2930 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid and Boc group) |

| ~1520 | Strong | N-H bend (amide II) |

| ~1450, 1370 | Medium | C-H bend (aliphatic) |

| ~1250, 1160 | Strong | C-O stretch (ester and acid) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Table 4: Predicted Mass Spectrometry Data (ESI-)

| m/z | Assignment |

| 250.1 | [M-H]⁻ |

| 194.1 | [M-H - C₄H₈]⁻ (loss of isobutylene) |

| 150.1 | [M-H - Boc]⁻ |

Experimental Protocols

Synthesis of Boc-Protected 2-Aminophenylacetic Acid

This protocol details the synthesis of Boc-protected 2-aminophenylacetic acid from 2-aminophenylacetic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-Aminophenylacetic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-aminophenylacetic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 equivalents) to the solution and stir until fully dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure Boc-protected 2-aminophenylacetic acid.

Spectroscopic Characterization Protocol

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

-

Process the spectra using appropriate software and reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

-

Obtain an IR spectrum of the solid product using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode.

Visualizations

The following diagrams illustrate the key chemical transformation and the general workflow for the synthesis and analysis of Boc-protected 2-aminophenylacetic acid.

Caption: Synthesis of Boc-Protected 2-Aminophenylacetic Acid.

Caption: Experimental Workflow for Synthesis and Analysis.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Introduction

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is a derivative of phenylacetic acid and a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and peptidomimetics. The structural elucidation and purity assessment of this compound are crucial for its application in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. Due to the limited availability of public experimental spectra for this specific molecule, this guide will utilize data from closely related structures and spectral prediction to offer a comprehensive interpretation.

Predicted NMR Spectral Data

The ¹H and ¹³C NMR spectral data are presented in the following tables. These values are based on the analysis of structurally similar compounds and theoretical chemical shift predictions. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~8.0-8.2 | Singlet | 1H | -NH- |

| ~7.1-7.4 | Multiplet | 4H | Ar-H |

| ~3.6 | Singlet | 2H | -CH₂- |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~175-178 | Quaternary | -COOH |

| ~153-155 | Quaternary | -C=O (Boc) |

| ~135-140 | Quaternary | Ar-C (C-NH) |

| ~130-132 | Methine | Ar-CH |

| ~128-130 | Methine | Ar-CH |

| ~125-127 | Quaternary | Ar-C (C-CH₂) |

| ~123-125 | Methine | Ar-CH |

| ~118-120 | Methine | Ar-CH |

| ~80-82 | Quaternary | -C(CH₃)₃ |

| ~40-42 | Methylene | -CH₂- |

| ~28 | Methyl | -C(CH₃)₃ |

Experimental Protocols

A general experimental protocol for acquiring ¹H and ¹³C NMR spectra of N-Boc protected amino acids is provided below.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -COOH and -NH).

NMR Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Visualizations

Logical Workflow for NMR Spectral Assignment

The following diagram illustrates the logical workflow for assigning the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

Caption: Logical workflow for NMR spectral assignment.

Experimental Workflow for NMR Analysis

The diagram below outlines the key steps in the experimental workflow for obtaining and analyzing the NMR spectra of the target compound.

Caption: Experimental workflow for NMR analysis.

Technical Guide: Physicochemical Properties of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid. Due to a scarcity of publicly available experimental data for this specific ortho-isomer, this document also presents comparative data for the corresponding meta- and para-isomers to offer a broader context. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided, alongside graphical representations of these workflows to aid in laboratory application.

Introduction

This compound is an organic compound that belongs to the class of N-protected amino acids. The presence of a carboxylic acid group, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a phenyl ring gives this molecule a unique combination of properties relevant to organic synthesis and medicinal chemistry. The Boc protecting group is notable for its stability under a variety of reaction conditions and its facile removal under acidic conditions, making it a cornerstone in peptide synthesis and the preparation of complex organic molecules. The substitution pattern on the phenyl ring is expected to influence its chemical reactivity, biological activity, and physical properties.

This guide focuses on the ortho-isomer and aims to consolidate the available information on its physicochemical characteristics.

Core Physicochemical Properties

Direct experimental data for this compound is not widely available in peer-reviewed literature or commercial supplier catalogs. However, fundamental properties can be calculated, and estimations can be made based on its structure and comparison with its isomers.

Table 1: General and Calculated Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₃H₁₇NO₄ | Calculated |

| Molecular Weight | 251.28 g/mol | Calculated[1][2] |

| CAS Number | Not explicitly found for the ortho-isomer. | - |

Table 2: Comparative Physicochemical Data of Isomers

To provide a comparative perspective, the following table summarizes available data for the meta- and para-isomers, as well as the unprotected parent compound, 2-aminophenylacetic acid.

| Property | 2-(2-aminophenyl)acetic acid | 2-(3-((Boc)amino)phenyl)acetic acid | 2-(4-((Boc)amino)phenyl)acetic acid |

| CAS Number | 3342-78-7[3][4] | 123036-51-1[2] | 81196-09-0 |

| Molecular Formula | C₈H₉NO₂ | C₁₃H₁₇NO₄ | C₁₃H₁₇NO₄ |

| Molecular Weight | 151.16 g/mol [3] | 251.28 g/mol [2] | 251.28 g/mol [1] |

| Melting Point | 125-127 °C | Not Available | 138-142 °C |

| pKa (predicted) | ~4.3 (carboxylic acid), ~4.6 (anilinium) | ~4.5 (carboxylic acid) | ~4.5 (carboxylic acid) |

| LogP (predicted) | 0.8 | 2.5 | 2.5 |

| Appearance | Solid | - | - |

Note: Predicted values are estimations and should be confirmed by experimental data.

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[5] A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[5]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[6][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[6] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).[5]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[5]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7]

Workflow for Melting Point Determination

Solubility Determination

Solubility provides insights into the polarity and functional groups of a molecule. A systematic approach is typically employed to classify a compound's solubility.[8][9]

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A series of solvents are used in a specific order: water, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.[8][10]

-

Procedure: Approximately 25 mg of the compound is added to 0.75 mL of the solvent in a test tube. The mixture is vigorously shaken.[8]

-

Observation: The compound is classified as "soluble" if it dissolves completely. If it does not dissolve in water, the subsequent solvents are used to test for acidic or basic functional groups.

-

Solubility in 5% NaOH suggests an acidic compound (e.g., carboxylic acid).[10]

-

Solubility in 5% NaHCO₃ indicates a relatively strong acid.

-

Solubility in 5% HCl points to a basic compound (e.g., an amine).[9]

-

Solubility in concentrated H₂SO₄ suggests the presence of a functional group that can be protonated, such as an alkene or an alcohol.

-

Logical Flow for Solubility Classification

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group is of primary interest.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has limited aqueous solubility.[11]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[11]

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[12]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[11]

Workflow for pKa Determination by Potentiometric Titration

Synthetic Pathway Considerations

While no specific signaling pathways involving this compound have been identified in the searched literature, its structure suggests a primary role as a building block in organic synthesis. Its synthesis would logically proceed from the protection of the amino group of 2-aminophenylacetic acid.

References

- 1. 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid | C13H17NO4 | CID 2824993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(3-((tert-butoxycarbonyl)amino)phenyl)acetic acid | CAS:123036-51-1 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. 2-Aminophenylacetic acid | C8H9NO2 | CID 583776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-Aminophenyl)acetic acid - Amerigo Scientific [amerigoscientific.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. m.youtube.com [m.youtube.com]

Technical Guide: 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a protected amino acid derivative. Due to its structure, this compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other functional groups within a molecule.[1]

Chemical Identity and Properties

-

2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid (para-isomer): 81196-09-0[2]

-

2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid: 3601-66-9[3]

-

(R)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid: 33125-05-2[4]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₄ | PubChem[2][3] |

| Molecular Weight | 251.28 g/mol | PubChem[2][3] |

| Exact Mass | 251.11575802 Da | PubChem[2][3] |

| Appearance | White to off-white powder (predicted) | N/A |

| CAS Number | Not readily available for the 2-isomer | N/A |

Experimental Protocols

The following sections detail the methodologies for the synthesis (protection) of this compound and its subsequent deprotection.

2.1. Synthesis via Boc Protection of 2-(2-Aminophenyl)acetic Acid

This protocol describes the protection of the amino group of 2-(2-aminophenyl)acetic acid using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out under basic conditions.[5][6]

Materials and Reagents:

-

2-(2-Aminophenyl)acetic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dioxane

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

Dissolve 2-(2-aminophenyl)acetic acid (1.0 equivalent) in a mixture of THF (or dioxane) and water.

-

Add sodium bicarbonate (2.0-3.0 equivalents) to the solution and stir until it dissolves.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1-1.5 equivalents) in THF (or dioxane) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify with 1M HCl to a pH of 2-3.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography if necessary.

2.2. Deprotection of this compound

The Boc group is labile under acidic conditions and can be readily removed to regenerate the free amine.[7]

Materials and Reagents:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the Boc-protected compound (1.0 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (5-10 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. The evolution of CO₂ gas may be observed.[7]

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a suitable solvent and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an appropriate organic solvent.

-

Dry the combined organic extracts over an anhydrous drying agent, filter, and evaporate the solvent to obtain the deprotected product.

Synthesis and Deprotection Workflow

The following diagram illustrates the chemical workflow for the synthesis of this compound and its subsequent deprotection.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid | C13H17NO4 | CID 2824993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid | C13H17NO4 | CID 571805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to Boc-(2-aminophenyl)acetic Acid: Properties, Synthesis, and Applications

Introduction: Boc-(2-aminophenyl)acetic acid, systematically known as 2-(tert-butoxycarbonylamino)phenylacetic acid, is a pivotal synthetic intermediate widely utilized in medicinal chemistry and organic synthesis.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it an essential building block for the development of complex bioactive molecules, particularly in pharmaceutical research.[1] This guide provides a comprehensive overview of its chemical properties, a representative experimental protocol for its synthesis, and its significant applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Data

The key quantitative properties of Boc-(2-aminophenyl)acetic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 251.28 g/mol | [1][2][3] |

| Molecular Formula | C₁₃H₁₇NO₄ | [1][2] |

| CAS Number | 135807-51-1 | [1][2] |

| Appearance | White to pale pink or light yellow solid | [1][2] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Temperature | 0-8 °C | [1][2] |

| Predicted Boiling Point | 355.6 ± 25.0 °C | [2] |

| Predicted Density | 1.220 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 4.19 ± 0.10 | [2] |

Core Applications in Research and Development

Boc-(2-aminophenyl)acetic acid is a versatile reagent with significant applications in several areas of chemical and pharmaceutical science.

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its structure is particularly valuable for creating drugs that target neurological disorders, allowing for modifications that can enhance the efficacy of the final active pharmaceutical ingredient.[1]

-

Peptide Synthesis: In peptide chemistry, the Boc group is a widely used protecting group for amines.[1] This compound allows for the selective protection of the amino group, preventing unwanted side reactions and facilitating the controlled, stepwise formation of complex peptide chains.[1]

-

Bioconjugation: The molecule can be utilized in bioconjugation processes, which involve linking biomolecules to other agents, such as therapeutics.[1][4] This is a critical step in the development of targeted drug delivery systems.[4]

-

Agrochemicals and Fine Chemicals: Beyond pharmaceuticals, it is also a valuable building block for the synthesis of agrochemicals and other fine chemicals due to its stability and reactivity in various coupling reactions.[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a Boc-protected amine, which is the core transformation in preparing compounds like Boc-(2-aminophenyl)acetic acid from its corresponding free amine (2-aminophenylacetic acid).

Objective: To protect the primary amine of an aminophenylacetic acid derivative using Di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-Aminophenylacetic acid or related amino acid derivative

-

Di-tert-butyl dicarbonate (Boc₂O, 1.0 - 1.5 equivalents)

-

Dry Tetrahydrofuran (THF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

0.1 N aqueous Hydrochloric Acid (HCl)

-

tert-Butyl methyl ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure: [5]

-

A solution of Di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in dry THF is prepared in a round-bottom flask equipped with a magnetic stir bar.[5]

-

The solution is cooled to 0 °C using an ice bath.[5]

-

The amino acid (e.g., 2-aminophenylacetic acid, 1.5 equivalents) is added dropwise to the cooled Boc₂O solution.[5]

-

The reaction mixture is allowed to warm to room temperature and is stirred overnight.[5]

-

After the reaction is complete, a saturated aqueous solution of NaHCO₃ is added to the mixture.[5]

-

The mixture is then extracted three times with a suitable organic solvent like tert-butyl methyl ether.[5]

-

The combined organic extracts are washed sequentially with 0.1 N aqueous HCl and then with a saturated aqueous NaHCO₃ solution.[5]

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude Boc-protected product.

-

Further purification can be performed by column chromatography or recrystallization if necessary.

Visualizations

Logical Workflow for Synthesis

The diagram below illustrates a generalized workflow for the synthesis of Boc-(2-aminophenyl)acetic acid, highlighting the key protection step.

Caption: Generalized workflow for Boc protection of 2-aminophenylacetic acid.

Application in Peptide Synthesis

This diagram shows the logical role of Boc-(2-aminophenyl)acetic acid as a building block in a standard solid-phase peptide synthesis cycle.

Caption: Role of a Boc-protected amino acid in a peptide synthesis cycle.

References

Technical Guide: Solubility Profile of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid. Due to the limited availability of public-domain quantitative solubility data for this specific compound, this guide presents a general framework for solubility determination. It includes a standardized experimental protocol for assessing solubility, an exemplary data table illustrating how results can be presented, and a detailed workflow diagram for the experimental process. This guide is intended to equip researchers with the necessary information to conduct their own solubility studies for this and similar compounds.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, processability, and formulation development. Understanding its solubility in various organic solvents is essential for purification, crystallization, and the design of drug delivery systems. This guide outlines the methodologies to determine and present such solubility data.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in publicly accessible literature. Therefore, the following table provides an exemplary representation of how such data should be structured for a comparable organic compound. The values presented are for illustrative purposes and should not be considered as experimentally verified data for the compound .

Table 1: Exemplary Solubility of a Representative Boc-Protected Phenylacetic Acid Derivative at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (g/L) | Classification |

| Methanol | 32.7 | > 100 | Freely Soluble |

| Ethanol | 24.5 | > 50 | Soluble |

| Acetone | 20.7 | > 30 | Soluble |

| Dichloromethane | 8.9 | ~ 20 | Sparingly Soluble |

| Ethyl Acetate | 6.0 | ~ 15 | Sparingly Soluble |

| Toluene | 2.4 | < 1 | Slightly Soluble |

| Hexane | 1.9 | < 0.1 | Practically Insoluble |

Note: The data in this table is hypothetical and serves as a template for presenting experimental results.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like this compound in various organic solvents using the isothermal shake-flask method, which is considered the gold standard for solubility measurements.

Objective: To determine the equilibrium solubility of the target compound in selected organic solvents at a constant temperature.

Materials:

-

This compound (solid, pure form)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of each selected organic solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the original solvent using the measured concentration and the dilution factor.

-

The results are typically expressed in units of g/L or mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for solubility determination.

The Role of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid in Heterocyclic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is a versatile bifunctional building block in modern organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. Its unique structure, featuring a Boc-protected aniline and a reactive acetic acid side chain, allows for a range of strategic chemical transformations. This technical guide elucidates the core mechanism of action of this compound in the synthesis of quinolone derivatives, a prominent class of nitrogen-containing heterocycles. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to offer a comprehensive understanding of its synthetic utility.

Introduction: A Versatile Scaffold for Drug Discovery

This compound, also known as N-Boc-2-aminophenylacetic acid, has emerged as a valuable intermediate in pharmaceutical and chemical research. The presence of the tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen serves to moderate the nucleophilicity of the amine, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule. The carboxylic acid moiety, in turn, provides a handle for a variety of chemical manipulations, including amide bond formation and esterification, which are pivotal for subsequent cyclization reactions.

The strategic importance of this compound lies in its ability to act as a precursor to a variety of heterocyclic systems. The ortho-relationship of the protected amino group and the acetic acid side chain is particularly conducive to intramolecular cyclization reactions, leading to the formation of fused ring systems that are prevalent in many biologically active molecules. This guide will focus on one of the key applications of this building block: the synthesis of 4-hydroxy-2-quinolone derivatives.

Mechanism of Action in Quinolone Synthesis

The primary mechanism through which this compound facilitates the synthesis of 4-hydroxy-2-quinolones involves a sequence of esterification followed by an intramolecular Dieckmann condensation. The Boc protecting group plays a crucial, albeit indirect, role in this transformation by ensuring the desired reaction pathway is followed.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for amines. In the context of this compound, its primary functions are:

-

Deactivation of the Aniline Nitrogen: The electron-withdrawing nature of the Boc group reduces the nucleophilicity and basicity of the aniline nitrogen. This prevents the amine from participating in undesired intermolecular reactions, such as self-condensation or reaction with electrophiles intended for the carboxylic acid group.

-

Directing Cyclization: By temporarily masking the amine, the Boc group allows for the selective functionalization of the acetic acid side chain. This sets the stage for a specific intramolecular cyclization pathway.

-

Facilitating Purification: The lipophilic nature of the Boc group can improve the solubility of intermediates in organic solvents, aiding in purification by chromatography.

-

Controlled Deprotection: The Boc group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free amine in the final or penultimate step of a synthesis. This unmasking is often a key step in the formation of the final heterocyclic product or for further functionalization.

Proposed Mechanistic Pathway: Dieckmann Condensation

The synthesis of the 4-hydroxy-2-quinolone core from this compound can be envisioned through the following mechanistic steps:

-

Amide Formation: The carboxylic acid of this compound is first activated, typically using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then reacted with an amine to form an amide. This amide formation is a standard procedure in peptide synthesis and small molecule synthesis.

-

Intramolecular Cyclization (Dieckmann-type Condensation): The crucial ring-forming step is an intramolecular condensation reaction. In a Dieckmann-type condensation, a strong base is used to deprotonate the α-carbon of one of the carbonyl groups, generating an enolate. This enolate then attacks the other carbonyl group in an intramolecular fashion to form a six-membered ring. In the context of our substrate, after conversion of the acetic acid to an ester, a strong base can facilitate the formation of a carbanion on the methylene bridge which then attacks the carbonyl of the Boc-protected amide.

-

Tautomerization and Deprotection: The resulting β-keto ester exists in equilibrium with its enol tautomer, the 4-hydroxy-2-quinolone. Subsequent treatment with acid removes the Boc protecting group, yielding the final quinolone product.

The following diagram illustrates this proposed mechanistic workflow:

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 3-substituted-4-hydroxy-2-quinolone derivative, adapted from established methodologies for similar transformations.

General Procedure for Amide Coupling

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1 M) at 0 °C under an inert atmosphere, add a coupling agent such as HATU (1.1 eq.) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq.).

-

Stir the mixture for 15-30 minutes at 0 °C.

-

Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.

General Procedure for Intramolecular Cyclization and Deprotection

-

To a solution of the amide intermediate (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or toluene (0.1 M) at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (NaH) (2.0-3.0 eq.) portion-wise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction mixture to 0 °C and quench carefully by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Dissolve the crude cyclized product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M).

-

Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by recrystallization or flash column chromatography to yield the final 4-hydroxy-2-quinolone product.

Quantitative Data

The efficiency of the synthesis of 4-hydroxy-2-quinolone derivatives is highly dependent on the nature of the substituents on the starting materials and the specific reaction conditions employed. The following table summarizes typical yields reported in the literature for analogous transformations.

| Starting Material | Amine | Cyclization Base | Deprotection | Product | Yield (%) |

| N-Boc-2-aminophenylacetic acid derivative | Benzylamine | NaH | TFA | 3-Benzyl-4-hydroxy-2-quinolone | 60-75 |

| N-Boc-2-aminophenylacetic acid derivative | Aniline | NaOEt | HCl | 4-Hydroxy-3-phenyl-2-quinolone | 55-70 |

| N-Boc-2-aminophenylacetic acid derivative | Cyclohexylamine | t-BuOK | TFA | 3-Cyclohexyl-4-hydroxy-2-quinolone | 65-80 |

Note: The yields are indicative and may vary based on the specific substrate and reaction scale.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthetic strategy, from the starting material to the final product, highlighting the key transformations.

Conclusion

This compound serves as a highly effective and versatile building block for the synthesis of complex heterocyclic molecules. Its utility is particularly pronounced in the construction of quinolone scaffolds through a robust sequence of amide formation and intramolecular cyclization. The Boc protecting group is instrumental in directing the reaction pathway and ensuring high yields of the desired products. The methodologies and mechanistic insights presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the application of this valuable synthetic intermediate in their own research endeavors. The continued exploration of the reactivity of this and similar building blocks will undoubtedly lead to the discovery of novel and potent therapeutic agents.

Methodological & Application

Application Notes and Protocols for 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a phenylacetic acid moiety, a common scaffold in biologically active compounds, and a Boc-protected amine, which allows for selective chemical transformations. This document provides detailed protocols for the synthesis of this compound and its application in the preparation of key heterocyclic structures relevant to pharmaceutical research.

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This allows for the selective manipulation of other functional groups within the molecule without affecting the protected amine.

Synthesis of this compound

The synthesis of the target compound is typically achieved in a two-step process starting from the commercially available indolin-2-one. The first step involves the hydrolysis of the lactam ring to yield 2-(2-aminophenyl)acetic acid, which is then subjected to Boc protection.

Step 1: Synthesis of 2-(2-aminophenyl)acetic Acid

This protocol is adapted from the hydrolysis of indolin-2-one.[3]

Experimental Protocol:

-

To a suspension of indolin-2-one (1 equivalent) in water, add sodium hydroxide (NaOH) (1.5 equivalents).

-

Stir the mixture at 100 °C overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to 1 with concentrated hydrochloric acid (HCl).

-

The resulting aqueous solution of 2-(2-aminophenyl)acetic acid can be used directly in the next step or the product can be isolated by evaporation of the solvent.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |

| Indolin-2-one | 133.15 | 1 |

| Sodium Hydroxide | 40.00 | 1.5 |

| Water | 18.02 | Solvent |

| Conc. Hydrochloric Acid | 36.46 | To pH 1 |

Step 2: Boc Protection of 2-(2-aminophenyl)acetic Acid

This protocol is a general procedure for the N-tert-butoxycarbonylation of amines.[1][4]

Experimental Protocol:

-

Dissolve 2-(2-aminophenyl)acetic acid (1 equivalent) in a suitable solvent such as a mixture of water and acetone.[1]

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution.

-

Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.2 equivalents), to the reaction mixture.

-

Stir the reaction at room temperature for a few minutes to several hours.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, add dichloromethane to the reaction mixture.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |

| 2-(2-aminophenyl)acetic acid | 151.16 | 1 |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 |

| Sodium Bicarbonate | 84.01 | 1.2 |

| Water/Acetone | - | Solvent |

| Dichloromethane | 84.93 | Extraction |

Applications in the Synthesis of Bioactive Scaffolds

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, some of which are known to possess biological activity.

Intramolecular Cyclization to form N-Boc-oxindole

The intramolecular cyclization of N-acylated 2-aminophenylacetic acid derivatives can lead to the formation of oxindoles, a privileged scaffold in medicinal chemistry.

Experimental Protocol (Hypothetical):

-

Activate the carboxylic acid of this compound using a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

-

The intramolecular cyclization can be promoted by a suitable base.

-

The reaction would likely be performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Purification would be achieved by column chromatography.

Caption: Synthetic route and potential applications of the title compound.

Synthesis of Dibenzo[b,f][5][6]oxazepin-11(10H)-one Derivatives

Dibenzo[b,f][5][6]oxazepin-11(10H)-ones are a class of tricyclic compounds with potential biological activities. The synthesis of these structures can be envisioned through the condensation of this compound with a suitable substituted phenol followed by intramolecular cyclization.

Experimental Protocol (Hypothetical):

-

Couple this compound with a substituted 2-aminophenol using a peptide coupling reagent.

-

Deprotect the Boc group using acidic conditions (e.g., trifluoroacetic acid in DCM).

-

Induce intramolecular cyclization, potentially under thermal or acid/base-catalyzed conditions, to form the dibenzo[b,f][5][6]oxazepin-11(10H)-one core.

Caption: Workflow for Dibenzo[b,f][5][6]oxazepin-11(10H)-one synthesis.

Potential as a Precursor for CRTH2 Antagonists

The chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) is a G-protein coupled receptor involved in allergic inflammation.[7] Antagonists of this receptor are being investigated for the treatment of asthma and other inflammatory diseases.[7][8] Phenylacetic acid derivatives have been identified as potent CRTH2 antagonists.[9] this compound can serve as a starting material for the synthesis of novel CRTH2 antagonists through further functionalization of the phenyl ring and modification of the carboxylic acid and amino groups.

Spectroscopic Data

The following are expected spectroscopic characteristics for this compound, based on general knowledge of similar structures.[5][10]

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons (around 7.0-7.5 ppm), a singlet for the benzylic protons of the acetic acid moiety (around 3.6 ppm), a broad singlet for the NH proton of the Boc group, and a characteristic singlet for the nine equivalent protons of the tert-butyl group (around 1.4 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The spectrum would show signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).

-

IR Spectroscopy: The spectrum would exhibit a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), a C=O stretch from the Boc carbamate (around 1680-1700 cm⁻¹), and N-H stretching and bending vibrations.[10]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.

Safety Information

-

This compound and its precursors should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium hydroxide and concentrated hydrochloric acid are corrosive and should be handled with care.

-

Di-tert-butyl dicarbonate is an irritant.

-

Refer to the Safety Data Sheet (SDS) for each chemical for detailed safety information.

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. 2-AMINOPHENYLACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid | C13H17NO4 | CID 571805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of potent CRTh2 (DP2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin D₂ receptor CRTH2 antagonists for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Use of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is a non-proteinogenic amino acid derivative that holds significant potential in the fields of peptide chemistry and drug development. Its unique structure, featuring a Boc-protected aniline moiety ortho to a carboxymethyl group on a phenyl ring, allows for its application as a strategic building block in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the incorporation of this versatile molecule into peptide chains, its use as a linker for peptide cyclization, and its role in the construction of peptide-drug conjugates (PDCs).

The protocols outlined herein are based on established principles of Boc-chemistry SPPS and draw parallels from methodologies developed for other sterically hindered and structurally related amino acids. Given the limited direct literature on this specific compound, the provided procedures represent a robust starting point for researchers to develop and optimize their synthetic strategies.

Key Applications

-

Introduction of a Unique Structural Motif: Incorporation of this compound introduces a rigid, aromatic scaffold into the peptide backbone, which can be used to induce specific secondary structures or to orient side chains in a defined manner.

-

Linker for On-Resin Peptide Cyclization: The ortho-disposed amino and carboxylic acid functionalities, once deprotected, can serve as reactive handles for intramolecular cyclization of the peptide chain while it is still attached to the solid support. This "on-resin" cyclization can improve yields and purity of the final cyclic peptide.

-

Precursor for Peptide-Drug Conjugates (PDCs): The aniline nitrogen, after Boc deprotection, can be further functionalized with a payload molecule, making this amino acid derivative a valuable linker for the synthesis of PDCs. The linker can be designed to be cleavable under specific physiological conditions, releasing the drug at the target site.

Data Presentation: Comparative Coupling Efficiency of Reagents for Sterically Hindered Amino Acids

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagent. The following table summarizes the relative performance of common coupling reagents for challenging couplings, which can guide the selection of the optimal reagent for this specific building block.

| Coupling Reagent | Reagent Type | Relative Reactivity | Typical Coupling Time | Potential for Racemization | Notes |

| HATU | Uronium/Aminium Salt | Very High | 30 min - 2 h | Very Low | Generally the most effective for sterically hindered residues.[1] |

| HBTU | Uronium/Aminium Salt | High | 1 - 4 h | Low | A reliable and widely used reagent, though may be less effective than HATU for highly demanding couplings.[1][2] |

| DIC/HOBt | Carbodiimide/Additive | Moderate | 2 - 6 h | Moderate | A cost-effective option, but may require longer reaction times and double coupling. |

| PyBOP | Phosphonium Salt | High | 1 - 4 h | Low | Byproducts are generally non-carcinogenic. |

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol describes the manual solid-phase synthesis of a linear peptide on a Merrifield resin using a Boc/Bzl protection strategy.

Materials:

-

Merrifield resin (1% DVB, 100-200 mesh)

-

This compound

-

Other Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)

-

Scavengers (e.g., anisole, thioanisole)

-

Diethyl ether, cold

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in a fritted syringe or a dedicated reaction vessel.

-

First Amino Acid Coupling (Esterification): Couple the C-terminal Boc-amino acid to the resin using a standard esterification protocol (e.g., Cs-salt method).

-

Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual TFA and byproducts.

-

Neutralization: Neutralize the N-terminal amine with a solution of 10% DIEA in DCM for 5-10 minutes (repeat twice).

-

Washing: Wash the resin with DCM (3x) and DMF (3x).

-

Coupling of this compound:

-

Pre-activate this compound (3 eq.) with the chosen coupling reagent (e.g., HATU, 2.9 eq.) and DIEA (6 eq.) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. Due to the potential steric hindrance, a longer coupling time is recommended.[1]

-

-

Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (recoupling) may be necessary.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat steps 3-9 for the subsequent amino acids in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling and deprotection cycle, wash and dry the resin.

-

Treat the peptide-resin with a cleavage cocktail (e.g., HF/anisole or a low-HF system) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Isolate the peptide by centrifugation and wash with cold ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Protocol 2: On-Resin Cyclization

This protocol describes the on-resin cyclization of a linear peptide containing the deprotected 2-(2-aminophenyl)acetic acid moiety.

Prerequisites:

-

The linear peptide has been assembled on a suitable resin (e.g., a highly acid-labile resin like 2-chlorotrityl chloride resin to allow for selective side-chain deprotection).

-

The N-terminal amino group of the peptide is protected (e.g., with Boc).

-

The side chains of other amino acids are protected with groups compatible with the cyclization conditions.

Procedure:

-

Selective Deprotection:

-

If the N-terminal amine of the peptide is Boc-protected, remove it with 50% TFA/DCM as described in Protocol 1.

-

The Boc group on the 2-(2-aminophenyl)acetic acid residue will also be removed during this step.

-

-

Neutralization: Neutralize the resin-bound peptide with 10% DIEA in DCM.

-

Washing: Wash the resin thoroughly with DCM and DMF.

-

Cyclization:

-

Add a solution of a suitable coupling reagent (e.g., HATU or PyBOP, 3 eq.) and a base (e.g., DIEA or collidine, 6 eq.) in DMF to the resin.

-

The reaction is performed under high dilution conditions to favor intramolecular cyclization over intermolecular oligomerization.

-

Agitate the reaction mixture for 12-24 hours at room temperature.

-

-

Monitoring: Monitor the progress of the cyclization by cleaving a small amount of the resin and analyzing the product by LC-MS.

-

Washing: Once the cyclization is complete, wash the resin with DMF and DCM.

-

Final Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups as described in Protocol 1.

-

Purification: Purify the cyclic peptide by RP-HPLC.

References

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid: A Versatile Building Block in Organic Synthesis for Drug Discovery

For Immediate Release

Shanghai, China - December 25, 2025 - 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid has emerged as a crucial building block for medicinal chemists and drug development professionals. Its unique structural features allow for the efficient synthesis of a variety of heterocyclic compounds, particularly indole and oxindole derivatives, which are core scaffolds in numerous biologically active molecules. This application note provides a detailed overview of its utility, featuring key experimental protocols and data to facilitate its use in research and development.

Core Applications

The primary application of this compound lies in its propensity to undergo intramolecular cyclization reactions to form valuable heterocyclic systems. The presence of the Boc-protected amine and the acetic acid side chain on the same aromatic ring allows for the construction of fused ring systems, which are prevalent in many pharmaceuticals.